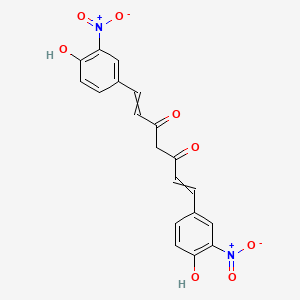

1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione

説明

1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione is a natural lipophilic polyphenol . It exhibits significant pharmacological effects in vitro and in vivo through various mechanisms of action . It is derived from the rhizome of the turmeric plant Curcuma longa . It has anti-inflammatory, antioxidative, antinociceptive, antiparasitic, antimalarial effects, and it is used as a wound-healing agent .

Synthesis Analysis

Curcumin, which is chemically similar to this compound, is extracted from the rhizomes of Curcuma longa Linn . Various methods of sample preparation for its isolation have been developed, including Soxhlet extraction, ultrasound extraction, pressurised fluid extraction, microwave extraction, and enzyme-assisted aided extraction .Molecular Structure Analysis

The molecule is essentially non-planar . The packing of the molecules in the lattice is directed by O-H…O intermolecular hydrogen bonds, C-H…O contacts, and van der Waals forces .Chemical Reactions Analysis

Curcumin, a compound similar to this compound, interacts with different proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .科学的研究の応用

DNA Interaction and Biological Activity

1,7-Bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione and its derivatives have been studied for their interactions with DNA and biological activities. Metallonucleases synthesized from this compound strongly bind to calf thymus DNA via an intercalation mechanism, showing efficient DNA cleavage in the presence of H2O2. These complexes also exhibit potent biocidal activity against pathogens, exceeding that of the free ligand (Chandrasekar, Pravin, & Raman, 2015).

Anticancer Properties

Studies have revealed that derivatives of this compound exhibit cytotoxicity against colon carcinoma cells. The antiproliferative effect of these compounds is associated with a decrease in multidrug resistance proteins and a reduction in SOD enzymes, making tumor cells more vulnerable to oxidative stress (Rišiaňová et al., 2017).

Neuroprotective Effects

The synthesis of natural and non-natural derivatives of this compound has shown significant neuroprotective activity against glutamate-induced neuronal cell death in murine hippocampal cell line HT-22. These findings suggest the potential of these compounds in neuroprotection and treatment of neurodegenerative diseases (Jirásek, Amslinger, & Heilmann, 2014).

MALDI Mass Spectrometry Imaging Applications

The compound has been identified as a good matrix candidate for MALDI mass spectrometry imaging. Its application has been successful in analyzing pharmaceuticals, drugs, imaging lipids in tissues, and compound classes in fingermarks, demonstrating its versatility and efficiency in promoting analyte ionization (Francese et al., 2013).

作用機序

Curcumin exerts anti-tumor activity via multiple biological signaling pathways, such as PI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB, and apoptosis-related signaling pathways . It can inhibit tumor proliferation, angiogenesis, epithelial-mesenchymal transition (EMT), invasion, and metastasis by regulating tumor-related non-coding RNA (ncRNA) expression .

特性

IUPAC Name |

1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O8/c22-14(5-1-12-3-7-18(24)16(9-12)20(26)27)11-15(23)6-2-13-4-8-19(25)17(10-13)21(28)29/h1-10,24-25H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIZIMUYJIMFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327943 | |

| Record name | 1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503863-10-3 | |

| Record name | 1,7-bis(4-hydroxy-3-nitrophenyl)hepta-1,6-diene-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052957.png)

![8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3052958.png)

![6-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3052961.png)

![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)